molecular formula C7H16ClNO2 B1455738 Propan-2-yl 3-amino-2-methylpropanoate hydrochloride CAS No. 1354950-62-1

Propan-2-yl 3-amino-2-methylpropanoate hydrochloride

Cat. No. B1455738
M. Wt: 181.66 g/mol
InChI Key: KGYOCESIVZMQIA-UHFFFAOYSA-N
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Description

Propan-2-yl 3-amino-2-methylpropanoate hydrochloride, also known as zopiclone, is a non-benzodiazepine hypnotic agent used for the treatment of insomnia. It has a CAS number of 1354950-62-1 . The molecular formula is C7H16ClNO2 and it has a molecular weight of 181.66 .


Molecular Structure Analysis

The molecular structure of Propan-2-yl 3-amino-2-methylpropanoate hydrochloride consists of a propan-2-yl group attached to a 3-amino-2-methylpropanoate group. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of Propan-2-yl 3-amino-2-methylpropanoate hydrochloride include a molecular weight of 181.66 and a molecular formula of C7H16ClNO2 . Unfortunately, specific details such as melting point, boiling point, and density were not found in the sources I consulted.

Scientific Research Applications

Synthesis and Structural Analysis

Propan-2-yl 3-amino-2-methylpropanoate hydrochloride is involved in the synthesis and structural analysis of various chemical compounds. For example, it has been used in the resolution of racemic mixtures and the determination of absolute configurations of certain esters, as demonstrated by Drewes et al. (1992) in their work on the resolution and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters (Drewes, Emslie, Field, Khan, & Ramesar, 1992). Such compounds play crucial roles in pharmaceutical synthesis and material science.

Chemical Characterization and Biological Activity

In the field of organic chemistry, the compound has been a subject of interest for the synthesis of novel derivatives with potential biological activities. Aghekyan et al. (2017) explored its use in generating new propan-2-ol derivatives showing moderate adrenergic blocking and sympatholytic activities, highlighting its relevance in developing therapeutic agents (Aghekyan, Mkryan, Tsatinyan, Noravyan, & Gasparyan, 2017).

Material Science and Corrosion Inhibition

In material science, derivatives of propan-2-yl 3-amino-2-methylpropanoate hydrochloride have been investigated for their potential as corrosion inhibitors. Vikneshvaran and Velmathi (2017) studied Schiff bases derived from L-Tryptophan, which showed significant efficacy in preventing stainless steel corrosion in acidic environments (Vikneshvaran & Velmathi, 2017). Such research is crucial for extending the lifespan of materials in harsh chemical conditions.

Pharmacological Potential

The compound's derivatives have been explored for their pharmacological potential. For instance, its involvement in the synthesis of κ-opioid receptor antagonists with significant selectivity and affinity for receptors suggests potential applications in treating depression and addiction disorders, as illustrated by Grimwood et al. (2011) (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011).

properties

IUPAC Name

propan-2-yl 3-amino-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)10-7(9)6(3)4-8;/h5-6H,4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYOCESIVZMQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 3-amino-2-methylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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